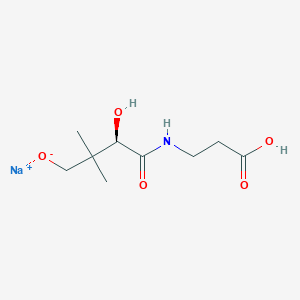
D-Pantothenic Acid (sodium salt)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
它是许多动物必需的营养素,是合成辅酶A所必需的,辅酶A对蛋白质、碳水化合物和脂肪的代谢至关重要 。由于其稳定性和水溶性,这种化合物通常在制药和化妆品行业中使用。
准备方法
合成路线和反应条件: 泛酸(钠盐)通常通过使泛醇与氢氧化钠反应来合成。 该反应通常在酸性或中性条件下进行 。该过程涉及将泛醇转化为泛酸,然后用氢氧化钠中和形成钠盐。
工业生产方法: 泛酸(钠盐)的工业生产通常采用微生物发酵。巨型芽孢杆菌是一种代谢工程改造的微生物,常用于此目的。 生产过程涉及过表达与泛酸和β-丙氨酸合成相关的关键基因,它们是泛酸的前体 。发酵过程经过优化,以提高泛酸的产量,然后将其转化为其钠盐形式。
化学反应分析
反应类型: 泛酸(钠盐)会经历各种化学反应,包括:
氧化: 它可以被氧化形成泛酸。
还原: 它可以被还原形成泛醇。
取代: 它可以发生取代反应以形成各种衍生物。
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 常见的还原剂包括硼氢化钠和氢化铝锂。
取代: 常见的试剂包括卤代烷烃和酰氯。
主要形成的产物:
氧化: 泛酸。
还原: 泛醇。
取代: 泛酸的各种烷基和酰基衍生物。
科学研究应用
泛酸(钠盐)具有广泛的科学研究应用:
化学: 它用作辅酶A合成的前体,辅酶A对各种生化反应至关重要。
生物学: 它被研究用于其在细胞代谢和能量产生中的作用。
作用机制
泛酸(钠盐)主要通过其在辅酶A的合成和维持中的作用发挥作用。辅酶A参与蛋白质、碳水化合物和脂肪的代谢。 该化合物作为辅酶A的前体,促进各种生化反应中酰基的转移 。 辅酶A中半胱胺的HS-基团是酰基或乙酰基残基结合的活性位点 .
类似化合物:
泛酸钙: 泛酸的另一种盐形式,类似地用于补充剂和药物。
泛醇: 泛酸的醇类似物,由于其保湿特性,在化妆品和药物中使用。
独特性: 泛酸(钠盐)的独特性在于其在水中的高溶解度和稳定性,使其适用于各种工业和医药应用。 与钙盐相比,钠盐形式更容易被生物系统吸收和利用 .
相似化合物的比较
Calcium Pantothenate: Another salt form of D-Pantothenic Acid, used similarly in supplements and pharmaceuticals.
D-Pantothenol: An alcohol analog of D-Pantothenic Acid, used in cosmetics and pharmaceuticals for its moisturizing properties.
Uniqueness: D-Pantothenic Acid (sodium salt) is unique due to its high solubility in water and stability, making it suitable for various industrial and pharmaceutical applications. Unlike its calcium counterpart, the sodium salt form is more readily absorbed and utilized in biological systems .
属性
分子式 |
C9H16NNaO5 |
|---|---|
分子量 |
241.22 g/mol |
IUPAC 名称 |
sodium;(3R)-4-(2-carboxyethylamino)-3-hydroxy-2,2-dimethyl-4-oxobutan-1-olate |
InChI |
InChI=1S/C9H16NO5.Na/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h7,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q-1;+1/t7-;/m0./s1 |
InChI 键 |
MWWZXMXOOFAMNI-FJXQXJEOSA-N |
手性 SMILES |
CC(C)(C[O-])[C@H](C(=O)NCCC(=O)O)O.[Na+] |
规范 SMILES |
CC(C)(C[O-])C(C(=O)NCCC(=O)O)O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


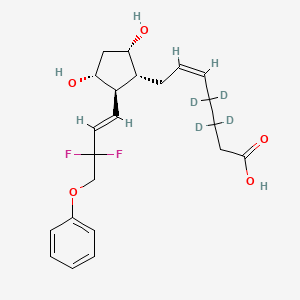
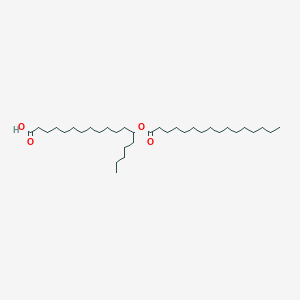
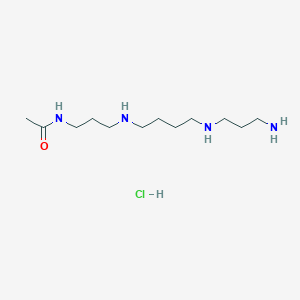
![8-fluoro-N-[1-oxo-1-pyrrolidin-1-yl-3-[3-(trifluoromethyl)phenyl]propan-2-yl]-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide;hydrochloride](/img/structure/B10765147.png)
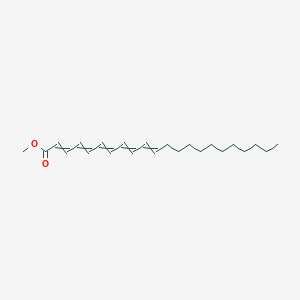
![(2S)-2-[(E)-3-[(3S)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B10765170.png)

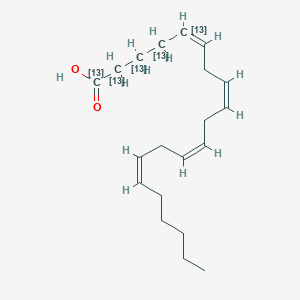
![(1R,3S,5E,11S,12S,13R,15S,16S,17S,19S,23R,25S,29E,33S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B10765183.png)
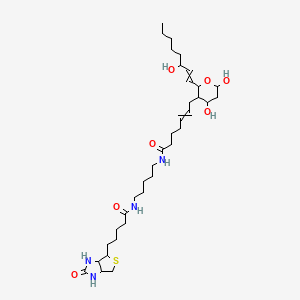
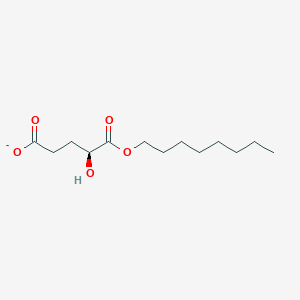
![3-bromo-N-[3-(tert-butylamino)propyl]benzamide;(E)-but-2-enedioic acid](/img/structure/B10765200.png)
![(2R)-2-[(E)-3-[(3S)-3-[1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B10765207.png)
![5-[[1-[[1-[[1-Amino-8-hydroxy-7-(hydroxyamino)-1,5,6-trioxononan-4-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-[[1-[4-amino-2-[[2-[2-(1-hydroxy-3-oxopropan-2-yl)hydrazinyl]-4-methylpentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B10765218.png)
